Measured LogP Difference Between 5- and 2-(Chloromethyl)-1,3-dioxane Affects Extraction and Formulation Workflows
The computed partition coefficient (LogP) of 5-(chloromethyl)-1,3-dioxane is 0.8457, whereas the 2‑(chloromethyl) positional isomer registers a higher LogP of 0.9882 . The 0.1425 LogP unit difference corresponds to an approximately 1.4‑fold difference in octanol/water partitioning, which at preparative scale translates into distinct extraction efficiencies and reversed‑phase HPLC retention behavior. Because both isomers share identical molecular formula (C₅H₉ClO₂) and polar surface area (18.46 Ų), the LogP shift is attributable to the altered electronic environment of the dioxane oxygen atoms relative to the chloromethyl group.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.8457 (calculated) |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-dioxane, LogP = 0.9882 (calculated) |
| Quantified Difference | ΔLogP = -0.1425 (5-isomer less lipophilic by ~14%) |
| Conditions | In silico prediction; same algorithm, same database (Chemsrc) |
Why This Matters
The lower lipophilicity of the 5‑isomer directly impacts liquid-liquid extraction protocols, reverse-phase purification gradients, and passive membrane permeability in cell-based assays, making the two isomers non-substitutable in optimized workflows.
